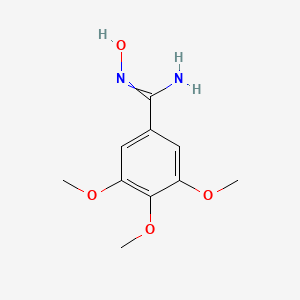

N-Hydroxy-3,4,5-trimethoxy-benzamidine

概要

説明

N-Hydroxy-3,4,5-trimethoxy-benzamidine is a synthetic compound known for its potential therapeutic applications, particularly in cancer research. It is a derivative of resveratrol, a natural polyphenol found in grape skins and other fruits, which has been modified to enhance its biological activity .

作用機序

Target of Action

N-Hydroxy-3,4,5-trimethoxy-benzamidine (also known as KITC) is a novel resveratrol analog . Its primary target is ribonucleotide reductase (RR) , a key enzyme in DNA synthesis .

Mode of Action

KITC interacts with ribonucleotide reductase, inhibiting its activity . This interaction results in a significant reduction in the concentration of deoxyribonucleoside triphosphates, the products of RR .

Biochemical Pathways

The inhibition of RR by KITC affects the DNA synthesis pathway . This leads to a disruption in cell proliferation, causing cells to arrest in the G0/G1 phase and deplete in the S phase of the cell cycle .

Pharmacokinetics

Its effects on human pancreatic cancer cell lines aspc-1 and bxpc-3 were observed after 7 days of incubation , suggesting it may have suitable bioavailability for therapeutic use.

Result of Action

KITC induces dose-dependent apoptosis in both pancreatic cancer cell lines . It also acts synergistically with gemcitabine, a chemotherapy drug, in growth inhibition assays . This suggests that KITC could potentially enhance the efficacy of existing chemotherapeutic regimens.

Action Environment

While specific environmental factors influencing KITC’s action, efficacy, and stability are not detailed in the available literature, it’s worth noting that the effectiveness of many drugs can be influenced by factors such as pH, temperature, and the presence of other compounds

生化学分析

Biochemical Properties

N-Hydroxy-3,4,5-trimethoxy-benzamidine has been found to interact with ribonucleotide reductase (RR), a key enzyme of DNA synthesis . It influences the concentration of deoxyribonucleoside triphosphates, the products of RR . The nature of these interactions is such that it inhibits the activity of RR .

Cellular Effects

This compound has been investigated in HL-60 human promyelocytic leukemia cells . It causes a dose-dependent induction of apoptosis . It also influences cell function by affecting the cell cycle distribution .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with RR . It inhibits RR, thereby affecting the synthesis of DNA . This leads to changes in gene expression and induces apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving HL-60 human promyelocytic leukemia cells

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA synthesis, where it interacts with the enzyme RR

準備方法

Synthetic Routes and Reaction Conditions

The process begins with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then subjected to various chemical reactions to introduce the hydroxy and amidine groups .

Industrial Production Methods

For industrial applications, the synthesis of 3,4,5-trimethoxybenzaldehyde can be achieved from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to an aldehyde using various synthetic methods .

化学反応の分析

Types of Reactions

N-Hydroxy-3,4,5-trimethoxy-benzamidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups, enhancing its biological activity.

Substitution: Substitution reactions can introduce different functional groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include sodium metabisulphite for oxidation and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and solvents like hexane and water for separation .

Major Products Formed

The major products formed from these reactions include various polymethoxylated derivatives, which have shown enhanced biological activity compared to the parent compound .

科学的研究の応用

Chemistry: As a precursor for synthesizing other biologically active compounds.

Biology: For studying cell cycle regulation and apoptosis.

Industry: As an intermediate in the synthesis of pharmaceutical drugs.

類似化合物との比較

Similar Compounds

Resveratrol: The parent compound, known for its antioxidant and anticancer properties.

Polymethoxylated Resveratrol Derivatives: These compounds have shown stronger antiproliferative effects than resveratrol in tumor cell lines.

Benzimidazole Derivatives: Known for their extensive range of therapeutic applications, including anticancer activity.

Uniqueness

N-Hydroxy-3,4,5-trimethoxy-benzamidine is unique due to its enhanced biological activity compared to resveratrol and other derivatives. Its ability to inhibit ribonucleotide reductase and induce apoptosis makes it a promising candidate for further research and potential therapeutic applications .

生物活性

N-Hydroxy-3,4,5-trimethoxy-benzamidine, often referred to as KITC (Korean Isothiocyanate), is a novel derivative of resveratrol that has gained attention for its enhanced biological activity, particularly in the context of cancer treatment. This compound exhibits significant potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: Ribonucleotide Reductase (RR)

this compound primarily interacts with ribonucleotide reductase, an essential enzyme involved in DNA synthesis. By inhibiting RR, KITC disrupts the synthesis of deoxyribonucleotides necessary for DNA replication and repair. This mechanism is critical for its anticancer effects as it leads to reduced proliferation of cancer cells .

Biochemical Pathways

The inhibition of ribonucleotide reductase affects several biochemical pathways related to DNA synthesis. Specifically, it reduces the levels of dCTP and dTTP, which are crucial for DNA replication. Consequently, this leads to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

Induction of Apoptosis

Research indicates that KITC induces dose-dependent apoptosis in human pancreatic cancer cell lines such as AsPC-1 and BxPC-3. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. In HL-60 human promyelocytic leukemia cells, KITC has been shown to significantly increase the sub-G1 population indicative of apoptosis .

Case Studies

-

Study on Pancreatic Cancer Cells

A study investigating the effects of KITC on AsPC-1 and BxPC-3 cells demonstrated that treatment with KITC resulted in significant apoptosis and cell cycle arrest at concentrations ranging from 10 µM to 50 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers . -

HL-60 Leukemia Model

Another investigation focused on HL-60 cells revealed that KITC not only induced apoptosis but also inhibited cell cycle progression by downregulating cyclin D1 and affecting key regulatory proteins such as Chk2 and Cdc25A. This study highlighted the multifaceted nature of KITC's anticancer properties .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to its parent compound resveratrol:

| Compound | Cell Line | Dose (µM) | Effect | Mechanism |

|---|---|---|---|---|

| This compound | AsPC-1 | 10 - 50 | Induces apoptosis | Inhibition of ribonucleotide reductase |

| BxPC-3 | 10 - 50 | Cell cycle arrest | Downregulation of cyclin D1 | |

| Resveratrol | Various | 25 - 100 | Antiproliferative effects | NF-κB inhibition |

特性

IUPAC Name |

N'-hydroxy-3,4,5-trimethoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-14-7-4-6(10(11)12-13)5-8(15-2)9(7)16-3/h4-5,13H,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBVDBVAKULULZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648828-04-9 | |

| Record name | [C(Z)]-N′-Hydroxy-3,4,5-trimethoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1648828-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。